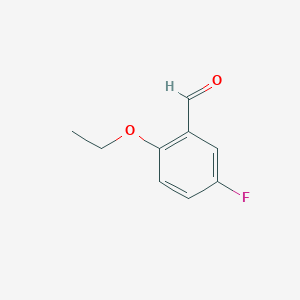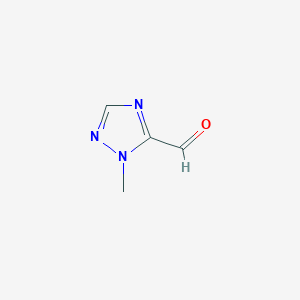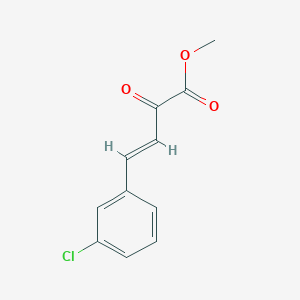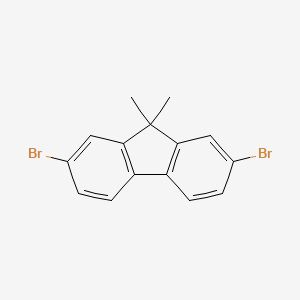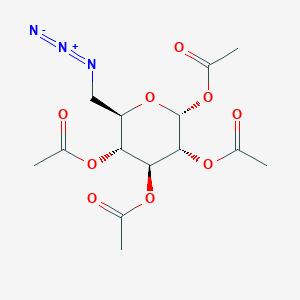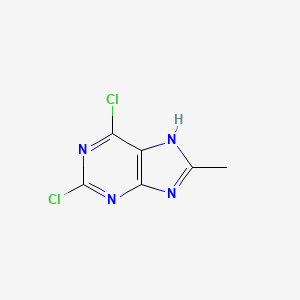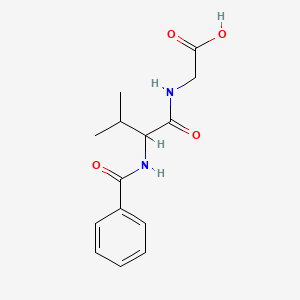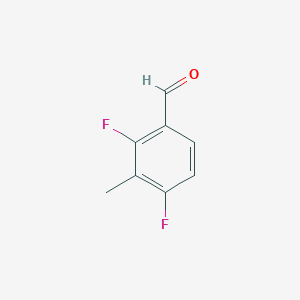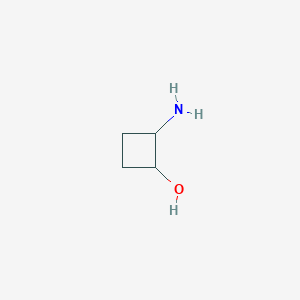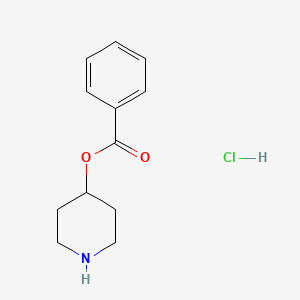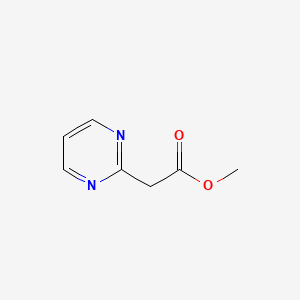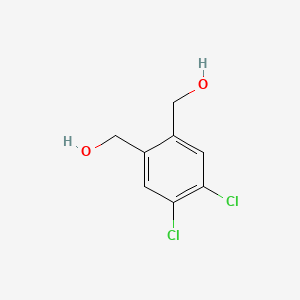
(4,5-Dichloro-1,2-phenylene)dimethanol
概要
説明
(4,5-Dichloro-1,2-phenylene)dimethanol, also known as 4,5-DCP-DME, is a novel compound with a wide range of applications in the fields of organic chemistry and biochemistry. It is a versatile building block for the synthesis of various organic compounds and is increasingly being used in the development of various drugs. It is also used in various scientific research applications, such as in the development of new medical treatments and in the study of biochemical pathways.
科学的研究の応用
Pharmaceutical Intermediates
(4,5-Dichloro-1,2-phenylene)dimethanol: serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its dichloro and dimethanol functional groups make it a versatile precursor for constructing complex molecules. For instance, it can undergo further chemical transformations to produce molecules with potential therapeutic effects, such as anti-inflammatory agents or antibiotics .
Material Science
In material science, this compound can be used to synthesize polymers with specific properties. The presence of chlorine atoms allows for the introduction of cross-linking agents, which can enhance the thermal stability and mechanical strength of the resulting polymers. This makes it suitable for creating materials that require high durability .
Agrochemical Research
The dichloro groups in (4,5-Dichloro-1,2-phenylene)dimethanol are chemically reactive, which can be exploited in the development of agrochemicals. By modifying the compound, researchers can create new pesticides or herbicides with improved efficacy and selectivity for certain pests or weeds .
Organic Synthesis
This compound is also used as a building block in organic synthesis. Its structure is conducive to nucleophilic substitution reactions, where the chlorine atoms can be replaced with other functional groups, leading to a wide array of organic products. This is particularly useful in the synthesis of dyes, fragrances, and other fine chemicals .
Analytical Chemistry
In analytical chemistry, (4,5-Dichloro-1,2-phenylene)dimethanol can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its unique chemical signature helps in the identification and quantification of similar compounds in complex mixtures .
Environmental Science
The environmental fate of chlorinated compounds is of great interest in environmental science. As such, (4,5-Dichloro-1,2-phenylene)dimethanol can be studied to understand the degradation pathways and persistence of chlorinated organic pollutants in the environment. This research can inform the development of strategies to mitigate pollution .
Catalysis
In the field of catalysis, this compound can be used to prepare catalysts or co-catalysts that facilitate chemical reactions. The dichloro groups can anchor catalytic metals or metal complexes, which can then catalyze various organic transformations, increasing the efficiency and selectivity of industrial processes .
Biomedical Research
Lastly, (4,5-Dichloro-1,2-phenylene)dimethanol may find applications in biomedical research. Its structural features could be utilized to design molecular probes or imaging agents that help in the diagnosis of diseases or the monitoring of biological processes in real-time .
特性
IUPAC Name |
[4,5-dichloro-2-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,11-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCRUXVCUXHCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518049 | |
| Record name | (4,5-Dichloro-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dichloro-1,2-phenylene)dimethanol | |
CAS RN |
24006-92-6 | |
| Record name | (4,5-Dichloro-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

